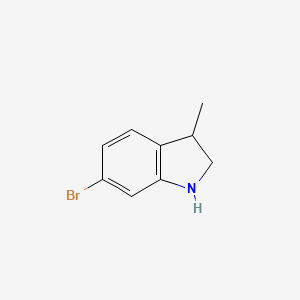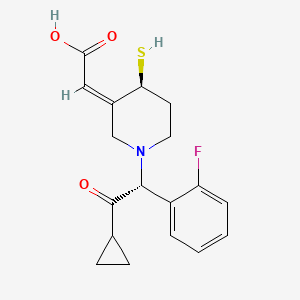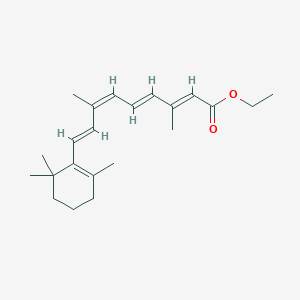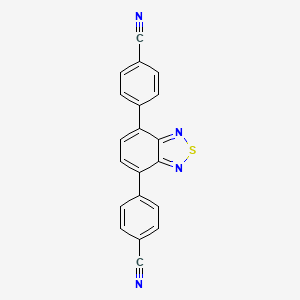
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate
描述
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as MDPV, which is a popular designer drug. However,
作用机制
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the levels of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate have been studied extensively in animal models. It has been found to produce a range of effects such as hyperactivity, stereotypy, and locomotor sensitization. These effects are similar to those produced by other psychostimulant drugs such as cocaine and amphetamines.
实验室实验的优点和局限性
The advantages of using (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its potential for abuse and its toxicity at high doses.
未来方向
There are several future directions for research on (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate. One area of interest is the development of more selective and potent analogs of this compound for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential for abuse and addiction of this compound needs to be further studied to inform drug policy and regulation.
In conclusion, (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of dopamine reuptake, leading to enhanced dopaminergic signaling. While it has advantages for lab experiments, its potential for abuse and toxicity at high doses are limitations. Future research should focus on developing more selective and potent analogs, investigating long-term effects, and studying its potential for abuse and addiction.
科学研究应用
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit strong binding affinity towards the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZLSCREFGIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1(OCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)
![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)





![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)


![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)
